molecular formula C15H16N2O4S B3139991 methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477863-79-9

methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No.: B3139991
CAS No.: 477863-79-9
M. Wt: 320.4 g/mol
InChI Key: CKYYXLUKNBEVRT-UHFFFAOYSA-N
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Description

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a morpholinocarbonyl group, a pyrrole ring, and a thiophene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholinocarbonyl derivatives and thiophene carboxylate esters. Examples include:

  • Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-furanecarboxylate
  • Ethyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Uniqueness

Its structural features confer distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate (CAS number 477863-79-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4S, with a molecular weight of approximately 320.37 g/mol. The compound features a thiophene ring, a pyrrole moiety, and a morpholine group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H16N2O4S
Molecular Weight320.37 g/mol
CAS Number477863-79-9
Purity>90%

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Study on Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various derivatives of thiophene-based compounds, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and altered gene expression profiles .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits growth of cancer cell lines via HDAC inhibition
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways (needs further research)

Properties

IUPAC Name

methyl 3-[2-(morpholine-4-carbonyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-15(19)13-11(4-10-22-13)17-5-2-3-12(17)14(18)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYXLUKNBEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145954
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477863-79-9
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477863-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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